molecular formula C11H11NO5 B1345133 2-{[Ethoxy(oxo)acetyl]amino}benzoic acid CAS No. 51679-85-7

2-{[Ethoxy(oxo)acetyl]amino}benzoic acid

Cat. No.: B1345133
CAS No.: 51679-85-7
M. Wt: 237.21 g/mol
InChI Key: MYXIPVXKCGHPIQ-UHFFFAOYSA-N
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Description

2-{[Ethoxy(oxo)acetyl]amino}benzoic acid is a chemical compound that belongs to the family of non-steroidal anti-inflammatory drugs (NSAIDs). It is characterized by its molecular formula C11H11NO5 and a molecular weight of 237.21 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[Ethoxy(oxo)acetyl]amino}benzoic acid typically involves the reaction of ethyl oxalyl chloride with 2-aminobenzoic acid under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and a solvent like dichloromethane. The temperature is usually maintained at low levels to prevent decomposition of the reactants .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-{[Ethoxy(oxo)acetyl]amino}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as hydroxylated or alkylated compounds .

Scientific Research Applications

2-{[Ethoxy(oxo)acetyl]amino}benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic effects.

    Medicine: As a member of the NSAID family, it is investigated for its potential therapeutic uses in treating pain and inflammation.

    Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing

Mechanism of Action

The mechanism of action of 2-{[Ethoxy(oxo)acetyl]amino}benzoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain signaling. By inhibiting COX enzymes, the compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-{[Ethoxy(oxo)acetyl]amino}-2-hydroxybenzoic acid
  • 5-{[Ethoxy(oxo)acetyl]amino}-2-hydroxybenzoic acid
  • 2-{[2-(Acetylamino)benzoyl]amino}benzoic acid

Uniqueness

2-{[Ethoxy(oxo)acetyl]amino}benzoic acid is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different levels of potency, selectivity, and pharmacokinetic profiles, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[(2-ethoxy-2-oxoacetyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5/c1-2-17-11(16)9(13)12-8-6-4-3-5-7(8)10(14)15/h3-6H,2H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYXIPVXKCGHPIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10199636
Record name Oxanilic acid, o-carboxy-alpha-ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10199636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51679-85-7
Record name Benzoic acid, 2-[(2-ethoxy-2-oxoacetyl)amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51679-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Ethoxyoxalylamino)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051679857
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 51679-85-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159702
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Oxanilic acid, o-carboxy-alpha-ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10199636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(ETHOXYOXALYLAMINO)BENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2NA5T7JUS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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